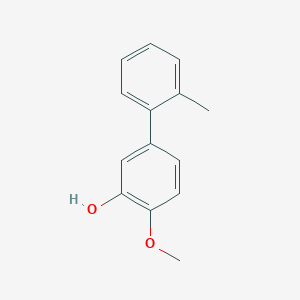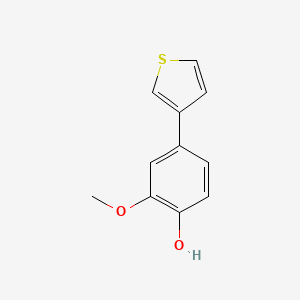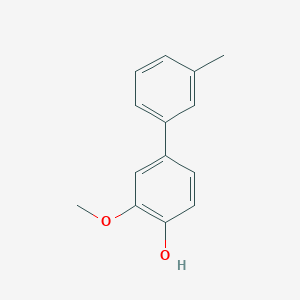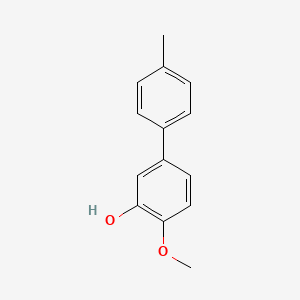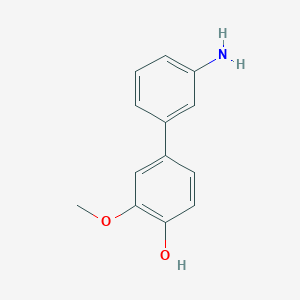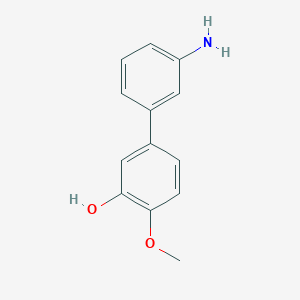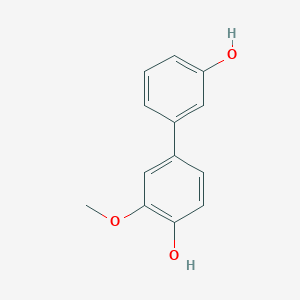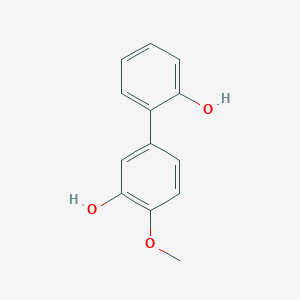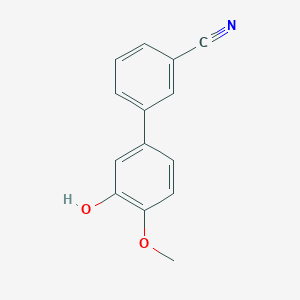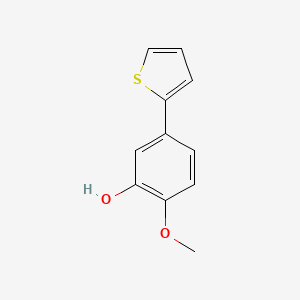
2-Methoxy-5-(thiophen-2-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(thiophen-2-yl)phenol, 95%, also known as 2-Methoxy-5-thiophenylphenol, is a phenolic compound that has a wide variety of applications in scientific research. It is an important component in the synthesis of various compounds and has been studied extensively in the past few years.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block for the synthesis of various compounds, including 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane and 2-methoxy-5-(thiophen-2-yl)benzaldehyde. It has also been used in the synthesis of various pharmaceutically active compounds, such as 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane-4-carboxylic acid and 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane-4-carboxylic acid methyl ester.
Wirkmechanismus
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is believed to act as a pro-drug, meaning that it is converted into an active form in the body. It is believed to be metabolized in the liver and converted into its active form, which is believed to be 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane. This compound is then believed to interact with various receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has been studied for its potential effects on the body. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have anti-diabetic and anti-hypertensive effects. It has been shown to have an effect on the expression of various genes and proteins, including those involved in inflammation, apoptosis, and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is a relatively easy compound to synthesize and is relatively inexpensive. It is also relatively stable and has a long shelf life. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, so it can be difficult to work with in aqueous solutions. It is also not very soluble in organic solvents, so it can be difficult to work with in organic solutions.
Zukünftige Richtungen
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has a wide range of potential applications in scientific research. Future research could focus on further exploring its potential pharmaceutical applications, as well as its potential applications in other areas such as agriculture and food science. Additionally, further research could be done to explore its potential as a potential therapeutic agent for various diseases, such as cancer and diabetes. Finally, further research could be done to explore its potential as a potential biomarker for various diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is synthesized through a reaction between 5-thiophen-2-ylphenol and methoxychlor in the presence of an acid catalyst. This reaction produces 2-methoxy-5-(thiophen-2-yl)phenol as the major product, with minor products such as 2-chloro-5-(thiophen-2-yl)phenol, 5-(thiophen-2-yl)phenol, and 2-methoxy-5-(thiophen-2-yl)benzaldehyde.
Eigenschaften
IUPAC Name |
2-methoxy-5-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-13-10-5-4-8(7-9(10)12)11-3-2-6-14-11/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKXSCNLWPAKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685399 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(thiophen-2-YL)phenol | |
CAS RN |
1261967-06-9 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


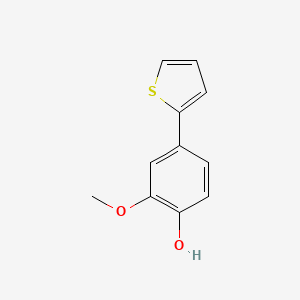
![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)
